2-Acetyl-6-bromoisonicotinic acid
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Overview
Description
2-Acetyl-6-bromoisonicotinic acid is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of isonicotinic acid, featuring both an acetyl group and a bromine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-bromoisonicotinic acid typically involves the bromination of 2-acetylisonicotinic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-bromoisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution: Products include 2-acetyl-6-aminopyridine or 2-acetyl-6-thiopyridine.
Oxidation: 2-carboxy-6-bromoisonicotinic acid.
Reduction: 2-(1-hydroxyethyl)-6-bromoisonicotinic acid.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
2-Acetyl-6-bromoisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-bromoisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and acetyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Acetylisonicotinic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromoisonicotinic acid: Lacks the acetyl group, affecting its solubility and reactivity.
Isonicotinic acid: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness
2-Acetyl-6-bromoisonicotinic acid is unique due to the presence of both the acetyl and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of novel compounds with tailored properties.
Properties
Molecular Formula |
C8H6BrNO3 |
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Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-acetyl-6-bromopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H,12,13) |
InChI Key |
QQLZGTGQYRRWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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